(1-methyl-1H-pyrazol-4-yl)methanesulfonamide
Overview
Description
“(1-methyl-1H-pyrazol-4-yl)methanesulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It has a molecular weight of 175.21 g/mol .
Synthesis Analysis
A novel two-step protocol for the synthesis of benzylic sulfonamides was developed . This method was used to access analogues of the compound .Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The IUPAC name is (1-methylpyrazol-4-yl)methanesulfonamide . The InChI code is 1S/C5H9N3O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) .Chemical Reactions Analysis
The compound has been used in the development of a CSF-1R PET tracer . A set of six compounds based on this inhibitor was designed, synthesized, and evaluated in vitro for potency and selectivity .Physical and Chemical Properties Analysis
The compound has a molecular weight of 175.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 175.04154771 g/mol . The topological polar surface area is 86.4 Ų .Scientific Research Applications
1. Bioanalytical Standard in Clinical Trials
(1-methyl-1H-pyrazol-4-yl)methanesulfonamide, as part of the compound PF-2413873, has been used in the preparation of its deuterated form for application as a bioanalytical standard in clinical trials. This process involves base-catalyzed exchange and specific strategies to label the sulfone-containing substituent, addressing challenges such as deuterium loss under assay conditions (Rozze & Fray, 2009).
2. Volumetric and Acoustic Properties in Aqueous Solutions
The compound has been studied for its interactions in aqueous solutions of quinoxaline derivatives, focusing on the effects of temperature and concentration. This research, which includes measurements of density and sound velocity, provides insights into solute-solute and solute-solvent interactions, contributing to a deeper understanding of its physical properties in various conditions (Raphael, Bahadur & Ebenso, 2015).
3. Synthesis and Photoluminescent Properties
Research into bis(pyrazol-1-yl)methane derivatives, which include this compound, has explored their synthesis, crystal structures, and photoluminescent properties. These studies are significant for understanding the applications of these compounds in areas like luminescent materials and sensors (Wang et al., 2015).
4. Building Blocks for Metal-Organic Frameworks
The compound has been investigated for its potential as a building block in the synthesis of metal-organic frameworks (MOFs). This research is essential for the development of new materials with applications in catalysis, gas storage, and separation technologies (Burlutskiy & Potapov, 2021).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole-bearing compounds are known to have diverse pharmacological effects .
Pharmacokinetics
The design of a similar compound was based on the desire to reduce time-dependent inhibition of cyp3a4 (tdi) by members of this structural class .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHBPMYORLDKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.